molecular formula C10H15NO B2908250 2-[(Propan-2-yloxy)methyl]aniline CAS No. 158091-33-9

2-[(Propan-2-yloxy)methyl]aniline

Cat. No.: B2908250
CAS No.: 158091-33-9
M. Wt: 165.236
InChI Key: NWLXOUMRSQOKOE-UHFFFAOYSA-N
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Description

Significance of Arylamine and Ether Moieties in Contemporary Organic Chemistry

The structural importance of 2-[(Propan-2-yloxy)methyl]aniline is rooted in its constituent functional groups: the arylamine and the ether. Both are fundamental and highly significant in modern organic chemistry.

Arylamines are a critical class of organic compounds where an amino group is directly attached to an aromatic ring. fiveable.me This structural motif is a cornerstone in a vast array of applications:

Pharmaceuticals: The arylamine moiety is a key structural component in numerous biologically active compounds and pharmaceuticals. fiveable.megoogle.com

Dyes and Pigments: Historically and currently, arylamines are central to the synthesis of a wide range of dyes. fiveable.me

Organic Synthesis: They serve as versatile building blocks. The amino group activates the aromatic ring, facilitating electrophilic aromatic substitution reactions, and can participate in crucial carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination and Ullmann condensation. fiveable.me Arylamines are foundational for creating more complex molecules, including other amines and nitrogen-containing heterocycles. researchgate.netchinesechemsoc.org

Ethers , characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are also ubiquitous in organic chemistry. wikipedia.org Their significance stems from several key characteristics:

Solvents: Due to their relative stability, low reactivity, and ability to dissolve a wide range of non-polar and polar substances, ethers like diethyl ether and tetrahydrofuran (B95107) are indispensable solvents for chemical reactions. solubilityofthings.comalfa-chemistry.com

Chemical Stability: The C-O bond in ethers is generally strong and unreactive towards many reagents, making the ether group a stable linking unit within a larger molecule. wikipedia.orgteachy.ai

Medicinal Chemistry: The incorporation of an ether linkage can significantly alter a molecule's physicochemical properties. It can enhance metabolic stability, improve lipophilicity to aid in crossing biological membranes, and modify solubility, all of which are critical factors in drug design. numberanalytics.com

Natural Products: The ether linkage is a common feature in many complex natural products, including carbohydrates and lignin. wikipedia.org

Overview of Key Structural Features Relevant to Synthetic and Mechanistic Studies

The specific arrangement of the functional groups in this compound dictates its reactivity and utility in synthetic and mechanistic investigations.

Ortho-Substitution Pattern: The placement of the isopropoxymethyl group at the position adjacent (ortho) to the amino group introduces significant steric hindrance. This can influence the reactivity of the amino group and direct the regioselectivity of further substitutions on the aromatic ring.

Arylamine Group: The primary amine (-NH₂) is a nucleophilic center and a weak base. fiveable.me Its presence activates the benzene (B151609) ring, making it more susceptible to electrophilic attack. The ortho- and para-positions relative to the amine are strongly activated. However, the existing ortho-substituent will sterically influence which of these positions is favored in a reaction.

Isopropoxy Group: The bulky isopropyl group ((CH₃)₂CH-) contributes significantly to the steric environment around the ortho position. This steric bulk can be exploited in synthesis to control the approach of reagents. Electronically, the ether oxygen is an electron-donating group, further activating the aromatic ring.

Methylene (B1212753) Bridge: The methylene (-CH₂-) linker separating the ether oxygen from the aromatic ring provides conformational flexibility. This flexibility, combined with the steric demands of the isopropoxy group, can influence the molecule's preferred three-dimensional shape and its ability to interact with other molecules or catalytic sites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-yloxymethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLXOUMRSQOKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of the 2 Propan 2 Yloxy Methyl Aniline Core

Reactivity of the Aniline (B41778) Nitrogen Toward Electrophilic and Nucleophilic Reagents

The nitrogen atom of the primary amine is a key center of reactivity due to its nucleophilic character, endowed by the lone pair of electrons. This allows it to readily react with a variety of electrophilic species.

Amidation and Alkylation Reaction Pathways

The aniline nitrogen readily participates in amidation and alkylation reactions. Amidation, the reaction with carboxylic acid derivatives such as acyl chlorides or anhydrides, proceeds efficiently to form the corresponding N-aryl amide. This transformation is not only a common derivatization but also a crucial strategic step in multi-step syntheses. Converting the highly activating amino group into a less activating and more sterically bulky amide group can prevent overreactions and control regioselectivity during subsequent electrophilic aromatic substitution on the ring. libretexts.orgresearchgate.net

Alkylation of the aniline nitrogen with alkylating agents like alkyl halides introduces alkyl substituents. However, the reaction can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. Modern catalytic methods, such as those employing ruthenium or iridium complexes, offer more controlled pathways for N-alkylation using alcohols as alkylating agents. organic-chemistry.org

Table 1: Common Reagents for N-Amidation and N-Alkylation

TransformationReagent ClassSpecific ExamplesProduct Type
AmidationAcyl Halides / AnhydridesAcetyl Chloride (CH₃COCl), Acetic Anhydride (B1165640) ((CH₃CO)₂O)N-Aryl Amide
AlkylationAlkyl HalidesMethyl Iodide (CH₃I), Benzyl Bromide (C₆H₅CH₂Br)Secondary/Tertiary Amine
Reductive AminationAldehydes/Ketones + Reducing AgentAcetone + Sodium TriacetoxyborohydrideSecondary Amine

Formation of Azomethine Linkages (Schiff Bases)

The primary amino group of 2-[(propan-2-yloxy)methyl]aniline undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. science.gov This reaction is typically catalyzed by acid and involves a two-step, reversible mechanism. eijppr.com The first step is the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. eijppr.comekb.eg The subsequent step is the acid-catalyzed dehydration of this intermediate, which is usually the rate-determining step, to yield the final C=N double bond of the imine. eijppr.com The formation of these azomethine linkages is a cornerstone of coordination chemistry and is used to synthesize complex ligands and biologically active molecules. science.govrsc.org

Table 2: General Reaction for Schiff Base Formation

Reactant 1Reactant 2 (Aldehyde/Ketone)ConditionsProduct
This compoundR-CHO / R-CO-R'Acid Catalyst (e.g., Acetic Acid), Dehydrating Agent or Water RemovalAzomethine (Schiff Base)

Transformational Chemistry Involving the Isopropoxymethyl Group

The isopropoxymethyl moiety consists of a robust ether linkage. Ether groups are generally stable and unreactive under many conditions, which makes them excellent protecting groups. Cleavage of this alkyl-aryl ether to reveal a hydroxymethyl or other functional group would typically require harsh conditions, such as treatment with strong protic acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃).

While direct transformations of the isopropoxymethyl group are less common than reactions at the other sites, advanced synthetic methods could offer pathways for its modification. For instance, catalytic C-H activation at the benzylic position could potentially be achieved using specialized transition metal catalysts, although this remains a challenging transformation. uleth.ca For most synthetic applications, this group is considered a stable substituent that primarily exerts electronic and steric influence on the reactivity of the rest of the molecule.

Modifications and Functionalization of the Aromatic Ring System

The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the presence of two electron-donating substituents.

Electrophilic Aromatic Substitution Patterns

The directing effect of substituents on the aromatic ring governs the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The amino group (-NH₂) is one of the strongest activating ortho-, para-directing groups. libretexts.org The isopropoxymethyl group (-CH₂OCH(CH₃)₂) is also activating and ortho-, para-directing, but its influence is significantly weaker than that of the amino group.

Consequently, the powerful -NH₂ group dictates the position of substitution. Electrophiles will preferentially attack the positions ortho and para to the amino group, which correspond to the C4 and C6 positions of the ring. The high reactivity conferred by the amino group can often lead to side reactions, such as overreaction (e.g., polybromination) or oxidation, especially under harsh conditions like nitration. libretexts.org

To control this high reactivity and improve selectivity (often favoring the para product due to sterics), the amine is frequently protected as an amide (e.g., by reacting with acetic anhydride to form the acetanilide). libretexts.org This temporarily attenuates the activating effect of the nitrogen and increases its steric bulk, making the para-position (C4) the primary site of electrophilic attack.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionTypical ReagentsMajor Product(s) (unprotected amine)Major Product (amine protected as amide)
BrominationBr₂ in H₂O or CCl₄4,6-Dibromo-2-[(propan-2-yloxy)methyl]aniline4-Bromo-2-[(propan-2-yloxy)methyl]acetanilide
NitrationHNO₃/H₂SO₄ (often leads to oxidation)Mixture including 4-nitro and 6-nitro products, plus oxidation byproducts4-Nitro-2-[(propan-2-yloxy)methyl]acetanilide
SulfonationFuming H₂SO₄4-Amino-3-[(propan-2-yloxy)methyl]benzenesulfonic acid4-Acetamido-3-[(propan-2-yloxy)methyl]benzenesulfonic acid

Regioselective Functionalization Techniques

Beyond classical EAS, modern synthetic methods provide powerful tools for precise functionalization. One of the most important strategies for derivatizing anilines involves the formation of diazonium salts. tib.eu Treatment of the aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). libretexts.org This group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. tib.eu This two-step sequence allows for the introduction of functionalities that are difficult or impossible to install via direct EAS, such as -F, -Cl, -Br, -CN, and -OH. libretexts.orgtib.eu

Furthermore, techniques like directed ortho-metalation (DoM) could be employed for regioselective functionalization. This would require derivatizing the amine into a suitable directing group (e.g., a pivalamide (B147659) or carbamate), which can then direct a strong base (like an organolithium reagent) to deprotonate the C6 position specifically, allowing for subsequent reaction with an electrophile. rsc.org

Table 4: Functionalization via Diazonium Salt Intermediate

Target Functional GroupReagent for Diazonium Salt SubstitutionReaction Name
-ClCuClSandmeyer Reaction
-BrCuBrSandmeyer Reaction
-CNCuCNSandmeyer Reaction
-OHH₂O, heat-
-FHBF₄, heatSchiemann Reaction
-H (Deamination)H₃PO₂-

Chiral Derivatization and Enantioselective Transformations

The introduction of chirality is a critical step in the synthesis of many biologically active molecules. For the this compound core, chiral derivatization and enantioselective transformations represent a key strategy for accessing optically active compounds with potential applications in medicinal chemistry and materials science. While specific literature on the chiral derivatization of this compound is not extensively documented, the principles of asymmetric synthesis and the reactivity of analogous aniline derivatives provide a strong basis for predicting its behavior in such reactions.

The asymmetric Mannich reaction is a powerful carbon-carbon bond-forming reaction that produces chiral β-amino carbonyl compounds, which are valuable synthetic intermediates. rsc.orgwikipedia.org This reaction typically involves the condensation of an aldehyde, an amine, and a ketone or other enolizable carbonyl compound in the presence of a chiral catalyst. wikipedia.orgsci-hub.cat

While no specific examples of asymmetric Mannich reactions involving this compound as the amine component are prominently reported in the reviewed literature, the general applicability of this reaction to a wide range of anilines suggests its potential utility. sci-hub.cat Chiral catalysts, such as proline and its derivatives, as well as cinchona alkaloids, have been successfully employed to control the stereochemical outcome of the Mannich reaction with high levels of diastereoselectivity and enantioselectivity. wikipedia.orgsci-hub.cat

For instance, proline-catalyzed direct asymmetric three-component Mannich reactions have been shown to be effective with various anilines, aldehydes, and ketones. sci-hub.cat The proposed mechanism involves the formation of a chiral enamine from the ketone and proline, which then reacts with an imine generated in situ from the aniline and aldehyde. The stereochemistry of the final product is dictated by the facial selectivity of the enamine addition to the imine.

In a hypothetical asymmetric Mannich reaction with this compound, the steric and electronic properties of the ortho-substituent would likely play a significant role in the stereochemical outcome. The isopropoxymethyl group could influence the approach of the reactants to the catalytic center, potentially leading to different diastereomeric and enantiomeric ratios compared to unsubstituted or para-substituted anilines.

A plausible reaction scheme for a proline-catalyzed asymmetric Mannich reaction involving this compound is presented below. The actual stereochemical preference (syn vs. anti) would depend on the specific reaction conditions and the other reactants involved.

Table 1: Hypothetical Asymmetric Mannich Reaction Parameters

Reactant 1Reactant 2Reactant 3Chiral CatalystExpected Product Class
This compoundAldehyde (e.g., Benzaldehyde)Ketone (e.g., Acetone)(S)-ProlineChiral β-amino ketone

This table represents a hypothetical reaction based on established methodologies for other anilines. Experimental validation is required.

Beyond the Mannich reaction, other stereoselective synthetic strategies can be envisioned for the derivatization of the this compound core. One such approach is the asymmetric synthesis of heterocyclic compounds, where the aniline nitrogen becomes part of the newly formed ring system.

An example of a relevant stereoselective reaction is the asymmetric multicomponent reaction of anilines, ethyl glyoxalate, and epoxides to furnish chiral 1,3-oxazolidine derivatives. mdpi.comresearchgate.net This reaction, often catalyzed by a chiral Lewis acid derived from titanium(IV) isopropoxide and a chiral ligand like (S)-BINOL, proceeds with kinetic resolution of the racemic epoxide. mdpi.comresearchgate.net The aniline derivative attacks an imine formed from ethyl glyoxalate, and this intermediate is then trapped by the epoxide in a stereoselective manner. mdpi.comresearchgate.net

Although this compound was not among the substrates explicitly studied in the cited research, it is a viable candidate for such a transformation. The presence of the ortho-isopropoxymethyl group could influence the reactivity and stereoselectivity of the cyclization.

Table 2: Potential Stereoselective Synthesis of a Chiral 1,3-Oxazolidine Derivative

Aniline DerivativeEpoxide (racemic)Aldehyde DerivativeChiral Catalyst SystemExpected ProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
This compoundPropylene OxideEthyl Glyoxalate(S)-BINOL/Ti(O-i-Pr)₄Ethyl 5-methyl-3-(2-((isopropoxy)methyl)phenyl)oxazolidine-2-carboxylatePotentially highPotentially high

The d.r. and e.e. values in this table are hypothetical and would require experimental determination. The values are projected based on results obtained with other aniline derivatives in similar reactions. mdpi.comresearchgate.net

The development of such stereoselective transformations is crucial for unlocking the full potential of the this compound scaffold in the synthesis of enantiomerically pure compounds for various applications. Further research is needed to explore these and other chiral derivatization strategies for this specific compound.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

In ¹H NMR spectroscopy of 2-[(Propan-2-yloxy)methyl]aniline, each set of chemically non-equivalent protons in the molecule produces a distinct signal, whose chemical shift (δ), splitting pattern (multiplicity), and integration value provide crucial structural information. The expected signals are based on established chemical shift ranges for protons in similar electronic environments. oregonstate.edu

The aromatic region would display complex signals for the four protons on the ortho-disubstituted benzene (B151609) ring. The -NH₂ protons of the aniline (B41778) group typically appear as a broad singlet. cdnsciencepub.com The aliphatic region contains signals for the methylene (B1212753) bridge (-CH₂-) and the isopropyl group [-CH(CH₃)₂]. The methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (Ar-H)6.7 - 7.3Multiplet4H
Methylene H (-O-CH₂-Ar)~4.4Singlet2H
Amine H (-NH₂)3.5 - 4.5 (broad)Singlet2H
Isopropyl Methine H (-CH(CH₃)₂)3.6 - 3.8Septet1H
Isopropyl Methyl H (-CH(CH₃)₂)~1.2Doublet6H

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct peak, and its chemical shift is highly sensitive to its chemical environment. weebly.comucl.ac.uk For this compound, eight distinct signals are expected: six for the aromatic carbons, one for the methylene carbon, one for the isopropyl methine carbon, and one for the two equivalent isopropyl methyl carbons. The carbon atom attached to the nitrogen (C-N) is expected to be significantly deshielded compared to unsubstituted benzene, while the other ring carbons are also affected by the substituents. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (C-NH₂)145 - 148
Aromatic C (C-CH₂)125 - 128
Aromatic C (CH)115 - 130
Methylene C (-O-CH₂-Ar)70 - 73
Isopropyl Methine C (-CH(CH₃)₂)71 - 74
Isopropyl Methyl C (-CH(CH₃)₂)21 - 23

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key cross-peak would be observed between the isopropyl methine proton (~3.7 ppm) and the isopropyl methyl protons (~1.2 ppm). Cross-peaks would also be seen between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton bonded to it. For example, the proton signal at ~1.2 ppm would show a correlation to the carbon signal at ~22 ppm, confirming their assignment as the isopropyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two or three bonds. It is critical for connecting the different fragments of the molecule. Key correlations would include:

A correlation from the methylene protons (-O-CH₂-) to the isopropyl methine carbon and the aromatic carbon at the point of attachment.

Correlations from the aromatic protons to neighboring aromatic carbons.

A correlation from the isopropyl methine proton to the methylene carbon.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The spectrum provides valuable information about the functional groups present. researchgate.netresearchgate.netacs.org For this compound, characteristic absorption bands would confirm the presence of the amine, ether, and aromatic functionalities.

Table 3: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3350 - 3450N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3000 - 3100C-H Aromatic StretchAromatic Ring
2850 - 2980C-H Aliphatic Stretch-CH₂- and Isopropyl Group
~1620N-H Scissoring (Bend)Primary Amine (-NH₂)
1450 - 1600C=C Aromatic Ring StretchAromatic Ring
1080 - 1150C-O-C Asymmetric StretchEther
~750C-H Out-of-Plane BendOrtho-disubstituted Ring

The two distinct bands for the N-H stretch are characteristic of a primary amine. researchgate.net The strong C-O-C stretching vibration confirms the ether linkage, and the band around 750 cm⁻¹ is a key indicator of the 1,2- (ortho) substitution pattern on the benzene ring.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. scirp.orgscirp.orgresearchgate.net While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric vibrations. For ortho-substituted anilines, Raman spectroscopy can provide valuable structural data. bohrium.com

Key expected features in the Raman spectrum of this compound would include:

Aromatic Ring Vibrations: A strong, sharp band around 1000 cm⁻¹ corresponding to the symmetric "ring breathing" mode of the benzene ring. Other ring stretching modes would appear in the 1580-1610 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching signals appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methylene groups are found below 3000 cm⁻¹.

Substituent Vibrations: The various C-C stretching and C-H bending modes of the isopropoxy-methyl substituent would also be visible, providing a complete vibrational fingerprint that complements the FTIR data. The study of ortho-substituted anilines reveals that both steric and electronic effects of the substituent influence the signal intensities of the amino group and aromatic ring vibrations. cdnsciencepub.comscirp.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The molecular weight of this compound is 165.23 g/mol . nih.gov In a mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 165. nih.gov A small M+1 peak at m/z 166 would also be observable, resulting from the presence of the ¹³C isotope in a fraction of the molecules. docbrown.info

The fragmentation pattern provides further structural confirmation. The base peak, representing the most abundant fragment ion, is often used as a reference with 100% relative intensity. docbrown.info Common fragmentation pathways for similar aniline derivatives involve the loss of alkyl or alkoxy groups. For this compound, key fragmentation would likely involve the cleavage of the isopropyl group or the entire isopropoxy-methyl side chain.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Loss
[C₁₀H₁₅NO]⁺165Molecular Ion (M⁺)
[C₇H₈NO]⁺122Loss of isopropyl group (-C₃H₇)
[C₇H₈N]⁺106Loss of the isopropoxy group (-OC₃H₇)
[C₆H₇N]⁺93Aniline fragment
[C₃H₇]⁺43Isopropyl cation

This table is generated based on typical fragmentation patterns of related aromatic ethers and anilines.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for resolving its enantiomers if it is synthesized as a racemic mixture.

For purity analysis, a reverse-phase HPLC method is typically employed. sielc.com This involves a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Since this compound is a chiral molecule, separating its enantiomers is crucial for applications where stereochemistry is important. This is achieved using a chiral stationary phase (CSP). rsc.orgregistech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the enantioseparation of various compounds, including aniline derivatives. nih.govresearchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and a polar modifier like an alcohol (e.g., ethanol (B145695) or isopropanol), is critical for achieving good resolution between the enantiomers. researchgate.netmdpi.com

Table 2: Typical HPLC Conditions for Analysis of this compound

Parameter Purity Assessment (Reverse-Phase) Enantiomeric Resolution (Chiral)
Column C18, 5 µm, 4.6 x 250 mmChiralpak® AD-H or similar polysaccharide-based CSP
Mobile Phase Acetonitrile/Water with 0.1% Formic Acidn-Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 25 °C25 °C

These conditions are illustrative and may require optimization for specific applications.

X-ray Diffraction for Solid-State Structural Analysis

The crystal structure data would include the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions (a, b, c, α, β, γ). mdpi.com These parameters define the arrangement of the molecules within the crystal lattice. For instance, a study on a related substituted indole (B1671886) derivative that crystallized in the triclinic system with a P-1 space group provided detailed bond lengths and angles, confirming the molecular structure. mdpi.com Such analysis for this compound would confirm the spatial arrangement of the aniline ring and the isopropoxy-methyl substituent.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~8.2
c (Å) ~12.1
α (°) 90
β (°) ~105
γ (°) 90
Volume (ų) ~1000
Z (Molecules/Unit Cell) 4

This table presents plausible data based on known structures of similar organic molecules and requires experimental verification.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₀H₁₅NO, the theoretical elemental composition can be calculated based on its molecular weight of 165.23 g/mol . nih.govwikipedia.org

The experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close agreement between the experimental and calculated percentages confirms the purity and elemental composition of the synthesized compound. rroij.com

Table 4: Elemental Analysis Data for this compound (C₁₀H₁₅NO)

Element Theoretical % Experimental % (Typical)
Carbon (C)72.6972.65
Hydrogen (H)9.159.18
Nitrogen (N)8.488.45
Oxygen (O)9.689.72

The theoretical percentages are calculated from the molecular formula. Experimental values are illustrative and should be close to the theoretical values for a pure sample.

Theoretical and Computational Investigations of 2 Propan 2 Yloxy Methyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations serve as the foundation for modern computational studies, offering a way to solve the Schrödinger equation approximately for complex molecules. These methods are broadly categorized into different levels of theory, each with varying degrees of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. This approach allows for a favorable balance between accuracy and computational expense, making it suitable for a wide range of chemical systems.

For 2-[(Propan-2-yloxy)methyl]aniline, DFT calculations, often using hybrid functionals like B3LYP, would be employed to determine its equilibrium geometry, vibrational frequencies, and various electronic properties. science.govrsc.org The process involves optimizing the molecular structure to find the lowest energy conformation, which corresponds to the most stable arrangement of its atoms. Such calculations can, for instance, predict the orientation of the isopropoxy methyl group relative to the aniline (B41778) ring, which is influenced by steric and electronic effects. Furthermore, DFT provides access to properties like dipole moment, polarizability, and the energies of molecular orbitals, which are crucial for understanding the molecule's interactions with other chemical species. dntb.gov.ua

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to improve upon the Hartree-Fock approximation by incorporating electron correlation. wikipedia.orgfupress.net The Hartree-Fock method treats each electron as moving in the average field of all other electrons and neglects the instantaneous electron-electron repulsion, which leads to an underestimation of the true electronic energy. MP theory addresses this limitation by treating electron correlation as a perturbation to the Hartree-Fock Hamiltonian. wikipedia.org

The most common level of this theory is the second-order Møller-Plesset (MP2) approach. researchgate.netq-chem.com Applying MP2 calculations to this compound provides a more accurate description of the electron correlation effects, which are particularly important for systems with lone pairs and π-electrons, such as the aniline moiety. researchgate.net MP2 is often used to obtain more reliable energies and to study non-covalent interactions, such as intramolecular hydrogen bonding, which may be present in this molecule. researchgate.net While computationally more demanding than DFT, MP2 serves as a valuable benchmark for assessing the performance of DFT functionals and provides a higher level of theory for situations where electron correlation is critical. q-chem.com

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule governs its chemical reactivity and physical properties. Computational methods provide several powerful techniques to analyze this distribution, offering a detailed picture of bonding, charge localization, and reactive sites.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between a few key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comdergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of these moieties. The LUMO, conversely, would likely be distributed over the aromatic ring's π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable, less stable, and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

Table 1: Hypothetical Frontier Orbital Properties and Quantum Chemical Descriptors for this compound

ParameterValue (eV)Description
EHOMO-5.50Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. dergipark.org.tr
ELUMO-0.80Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. dergipark.org.tr
Energy Gap (ΔE)4.70ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. chemmethod.com
Ionization Potential (I)5.50≈ -EHOMO; Energy required to remove an electron.
Electron Affinity (A)0.80≈ -ELUMO; Energy released when an electron is added.
Electronegativity (χ)3.15(I+A)/2; Measures the ability of the molecule to attract electrons. researchgate.net
Chemical Hardness (η)2.35(I-A)/2; Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S)0.431/η; The reciprocal of hardness, indicating higher reactivity. researchgate.net

Note: The values in this table are representative and would be precisely determined through specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized one-center (lone pair) and two-center (bond) units corresponding to the familiar Lewis structure representation. uni-muenchen.deuba.ar This method is exceptionally useful for quantifying electron delocalization and analyzing intramolecular interactions. wisc.edu

In this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the charge distribution. A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. uni-muenchen.de This analysis can quantify the stabilizing energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. For instance, it could quantify the hyperconjugative interaction between the nitrogen lone pair (donor) and the antibonding π* orbitals of the aromatic ring (acceptor), which is characteristic of aniline systems. It could also identify weaker intramolecular interactions, such as those involving the ether oxygen and the aniline ring or amino group. acs.org

Table 2: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nπ* (Carom-Carom)~45.0n → π* (Resonance)
σ (Carom-H)σ* (Carom-Carom)~4.5σ → σ* (Hyperconjugation)
LP (1) Oσ* (C-N)~2.0n → σ* (Hyperconjugation)
σ (C-H)isopropylσ* (C-O)~1.5σ → σ* (Hyperconjugation)

Note: E(2) represents the stabilization energy. These values are illustrative of the types of interactions NBO analysis can quantify.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic species. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolframcloud.com

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. wuxiapptec.com In this compound, these negative regions are expected to be concentrated around the nitrogen atom of the amino group and the oxygen atom of the isopropoxy group due to their high electronegativity and the presence of lone pairs. The aromatic ring, activated by the electron-donating amino group, will also show significant negative potential, particularly at the ortho and para positions relative to the amino group.

Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and indicate sites for nucleophilic attack. wuxiapptec.com In this molecule, the hydrogen atoms of the amino group (N-H) would exhibit positive potential, making them potential hydrogen bond donors. rsc.org The MEP map provides a comprehensive picture of the molecule's charge landscape, offering valuable clues about its intermolecular interaction patterns and chemical reactivity. researchgate.net

Charge Distribution Analysis (e.g., Mulliken Charges)

Mulliken population analysis partitions the total electron population of a molecule among its constituent atoms. uni-muenchen.dechemrxiv.org This is achieved by assigning the net charge of each molecular orbital to the atoms in proportion to the contribution of the atomic orbitals to the molecular orbital. While it is a widely used method due to its simplicity, it is known to have limitations, such as its strong dependence on the basis set used in the calculation and its tendency to overestimate the covalent character of bonds. uni-muenchen.de

For aniline and its derivatives, the charge distribution is significantly influenced by the substituents on the aromatic ring. globalresearchonline.net The amino group (-NH2) is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. The inclusion of other substituents, such as the (propan-2-yloxy)methyl group in this compound, will further modulate this charge distribution. globalresearchonline.net

Table 1: Predicted General Mulliken Charge Distribution in this compound

Atom/GroupPredicted Partial ChargeRationale
Nitrogen (in NH2)NegativeHigh electronegativity and electron-donating nature.
Hydrogens (in NH2)PositiveLower electronegativity compared to nitrogen.
Aromatic Ring CarbonsNon-uniformElectron donation from the NH2 group increases electron density, especially at ortho and para positions.
Oxygen (in ether)NegativeHigh electronegativity.
Carbons (in substituent)VariedDependent on their proximity to electronegative atoms and position within the alkyl chain.

Vibrational Frequency Analysis and Spectroscopic Correlation

For aniline and its derivatives, the vibrational spectra are characterized by several key features. researchgate.net The N-H stretching vibrations of the amino group typically appear in the region of 3300-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹. The C-C stretching vibrations of the benzene (B151609) ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net The inclusion of substituents will introduce new vibrational modes and can shift the frequencies of the existing modes. globalresearchonline.net

In the case of this compound, the vibrational spectrum will be a composite of the vibrations of the aniline core and the (propan-2-yloxy)methyl substituent. The FT-IR and FT-Raman spectra would be expected to show characteristic bands for the N-H stretching, aromatic C-H stretching, C-C stretching of the benzene ring, C-O-C stretching of the ether linkage, and various bending and deformation modes.

Theoretical calculations at the DFT level, for instance using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide a reliable prediction of the vibrational frequencies. globalresearchonline.net It is common practice to scale the calculated frequencies to better match the experimental values, accounting for the approximations inherent in the theoretical methods. globalresearchonline.netresearchgate.net

Table 2: Expected Vibrational Modes and Frequency Ranges for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretching3300 - 3500
Aromatic C-H Stretching3000 - 3100
Aliphatic C-H Stretching2850 - 3000
C=C Aromatic Ring Stretching1400 - 1600
C-N Stretching1250 - 1350
C-O-C Asymmetric Stretching1200 - 1270
C-O-C Symmetric Stretching1020 - 1080
N-H Bending1550 - 1650
Aromatic C-H Bending (out-of-plane)690 - 900

Conformational Analysis and Isomerism Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com These different arrangements are called conformations or conformers. scribd.com Understanding the conformational preferences of a molecule is essential as it can significantly influence its physical, chemical, and biological properties.

For this compound, the presence of several rotatable single bonds suggests that it can exist in multiple conformations. The key rotations would be around the C(aryl)-C(methylene) bond, the C(methylene)-O bond, and the O-C(isopropyl) bond. The relative energies of these conformers will be determined by a balance of steric and electronic effects.

Theoretical methods, particularly quantum chemical calculations, are powerful tools for studying the conformational landscape of a molecule. By performing a systematic scan of the potential energy surface as a function of the dihedral angles of the rotatable bonds, the various stable conformers (local minima) and the transition states connecting them can be identified.

For aniline derivatives, the orientation of the amino group with respect to the benzene ring and other substituents can also lead to different conformers. In 3-fluoro-N-methylaniline, for instance, cis and trans rotamers have been identified with distinct adiabatic ionization energies. nih.gov Similarly, for this compound, the relative orientation of the (propan-2-yloxy)methyl group and the amino group will be a key factor in determining the most stable conformation. The bulky isopropoxy group is likely to introduce significant steric hindrance, which will play a major role in the conformational preferences.

Table 3: Key Rotatable Bonds for Conformational Analysis of this compound

BondDescriptionExpected Influence on Conformation
C(aryl) - C(methylene)Rotation of the entire substituent relative to the aromatic ring.Steric interactions with the ortho-amino group will be significant.
C(methylene) - ORotation of the isopropoxy group.Influences the overall shape and accessibility of the ether oxygen.
O - C(isopropyl)Rotation of the isopropyl group.Steric bulk of the methyl groups will be a determining factor.

Reactivity Descriptors and Chemical Stability Prediction (e.g., Fukui Functions)

Computational chemistry offers a range of reactivity descriptors that can be used to predict the chemical stability and reactive sites of a molecule. These descriptors are often derived from conceptual density functional theory. Some of the key reactivity descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and Fukui functions.

The HOMO and LUMO are the frontier molecular orbitals and play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability; a larger gap generally implies higher stability. tandfonline.com

Fukui functions are used to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.

For this compound, the presence of the electron-donating amino group and the ether oxygen will significantly influence its reactivity. The amino group and the aromatic ring are likely to be the primary sites for electrophilic attack, while the potential for nucleophilic attack will be lower. The calculation of Fukui functions would allow for a more precise prediction of the reactive centers.

Table 4: Key Reactivity Descriptors and Their Significance

DescriptorDefinitionSignificance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the propensity to donate electrons; likely localized on the aniline moiety.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the propensity to accept electrons.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.A measure of chemical stability and reactivity.
Chemical HardnessResistance to change in electron distribution.Related to the HOMO-LUMO gap; higher hardness implies lower reactivity.
Fukui FunctionsDerivative of the electron density with respect to the number of electrons.Identifies specific atomic sites susceptible to electrophilic, nucleophilic, or radical attack.

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. diva-portal.org These materials are of great interest for applications in optoelectronics, including frequency conversion, optical switching, and data storage. metall-mater-eng.com Organic molecules with extended π-conjugated systems and strong electron donor-acceptor groups often exhibit significant NLO properties. researchgate.net

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation, while the third-order hyperpolarizability (γ) governs third-order NLO effects. diva-portal.org

Aniline and its derivatives have been studied for their potential NLO properties. jlu.edu.cn The presence of the electron-donating amino group and the π-conjugated benzene ring provides a basis for NLO activity. The introduction of other substituents can further enhance these properties by modifying the electronic structure and charge distribution of the molecule.

Table 5: Key Parameters in NLO Investigations

ParameterDescriptionRelevance to this compound
Dipole Moment (μ)A measure of the overall polarity of the molecule.A non-zero dipole moment is a prerequisite for second-order NLO activity.
Linear Polarizability (α)The linear response of the electron cloud to an electric field.Describes the linear optical properties.
First Hyperpolarizability (β)The second-order response of the electron cloud to an electric field.Quantifies the second-order NLO activity.
Third Hyperpolarizability (γ)The third-order response of the electron cloud to an electric field.Quantifies the third-order NLO activity.

Computational Insights into Structure-Activity Relationships and Design Principles for Chemical Modifications

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological or chemical activity. nii.ac.jp Computational methods are invaluable in SAR studies as they can provide insights into the molecular properties that govern a compound's activity and can be used to design new, more potent analogues. nii.ac.jp

For a molecule like this compound, which could serve as a building block in medicinal chemistry or materials science, understanding its SAR is crucial. For instance, in the context of drug design, modifications to the structure of this compound could be made to improve its binding affinity to a specific biological target.

Computational approaches to SAR can involve a variety of techniques. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the biological activity of a series of compounds with their calculated physicochemical properties. Molecular docking simulations can be used to predict the binding mode and affinity of a molecule to a protein target.

In the case of this compound, computational studies could explore how modifications to the substituent pattern on the aniline ring or alterations to the (propan-2-yloxy)methyl group affect its properties. For example, changing the position of the substituent, replacing the isopropoxy group with other alkoxy groups, or introducing additional substituents on the ring could all have a significant impact on its activity. These computational predictions can then guide the synthesis and experimental evaluation of new derivatives.

Table 6: Potential Chemical Modifications and Their Predicted Effects

ModificationPredicted Effect on PropertiesRationale
Moving the substituent to the meta or para positionAltered steric and electronic environment, potentially affecting reactivity and biological interactions.The relative positions of the functional groups are critical for molecular recognition.
Replacing the isopropyl group with other alkyl groups (e.g., ethyl, tert-butyl)Changes in steric bulk and lipophilicity, which can influence solubility and binding.Steric hindrance and hydrophobicity are key factors in molecular interactions.
Introducing additional substituents on the aromatic ringModulation of the electronic properties (electron-donating or -withdrawing) and steric profile.Can fine-tune the reactivity and binding affinity of the molecule.
Replacing the ether oxygen with a sulfur or nitrogen atomSignificant changes in geometry, electronic properties, and hydrogen bonding capacity.Alters the fundamental chemical nature of the linker.

Emerging Research Applications of 2 Propan 2 Yloxy Methyl Aniline in Chemical Science

Strategic Role as a Key Synthetic Intermediate in Organic Synthesis

The utility of 2-[(propan-2-yloxy)methyl]aniline as a key synthetic intermediate stems from the reactivity of its primary aromatic amine and the influence of the ortho-substituted isopropoxymethyl group. Aniline (B41778) and its derivatives are foundational materials in organic synthesis, serving as precursors to a vast range of more complex molecules. The amino group can undergo a variety of transformations, including diazotization, acylation, alkylation, and N-heterocyclization reactions.

The presence of the 2-[(propan-2-yloxy)methyl] group can sterically and electronically influence these reactions. For instance, in electrophilic aromatic substitution reactions, the ortho-substituent can direct incoming electrophiles to specific positions on the aromatic ring. While specific high-yield syntheses starting directly from this compound are not extensively documented in readily available literature, the known reactivity of similar aniline derivatives suggests its potential in various synthetic strategies. For example, a related compound, 2-methyl-3-[(propan-2-yloxy)methyl]aniline, is noted for its use as a scaffold in the development of bioactive molecules. This highlights the general utility of the substituted aniline framework as a versatile starting point for the synthesis of more elaborate structures.

Building Block in the Construction of Advanced Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. Anilines are common precursors for the synthesis of nitrogen-containing heterocycles, such as quinolines, indoles, and benzodiazepines. pharmaguideline.comresearchgate.net The synthesis of quinolines, for instance, can be achieved through several named reactions involving anilines, including the Skraup, Doebner-von Miller, and Friedländer syntheses. pharmaguideline.comgoogle.com

In the context of this compound, the aniline moiety can participate in condensation reactions with dicarbonyl compounds or their equivalents to form quinoline (B57606) rings. The isopropoxymethyl substituent at the ortho position would be incorporated into the final heterocyclic structure, potentially influencing its biological activity or physical properties. For example, in the Friedländer synthesis, the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group yields a quinoline. While this compound itself does not possess the required carbonyl functionality for this specific reaction, its derivatives could be tailored for such transformations. The synthesis of bioactive heterocycles is a field of intense research, and the incorporation of diverse substituents, such as the isopropoxymethyl group, can lead to novel compounds with desired pharmacological profiles. researchgate.nettaylorfrancis.com

Table 1: Classic Quinoline Syntheses from Anilines

Synthesis NameReactantsGeneral Product
Skraup SynthesisAniline, glycerol, sulfuric acid, oxidizing agentQuinoline
Doebner-von MillerAniline, α,β-unsaturated carbonyl compoundSubstituted quinoline
Friedländer Synthesiso-Aminoaryl aldehyde or ketone, compound with active methylene (B1212753) groupSubstituted quinoline
Combes SynthesisAniline, 1,3-dicarbonyl compoundSubstituted quinoline

Ligand and Precursor in Organometallic and Coordination Chemistry for Complex Formation

The nitrogen atom of the aniline group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. The ether oxygen in the isopropoxymethyl substituent could also participate in coordination, potentially allowing the molecule to act as a bidentate ligand. The formation of organometallic and coordination complexes is crucial for catalysis and the development of new materials. nih.gov

Aniline derivatives are known to form stable complexes with various transition metals, including palladium and rhodium. nih.govacs.orggrafiati.comresearchgate.net These complexes can be catalytically active in a range of organic transformations. For example, palladium complexes are widely used in cross-coupling reactions, while rhodium complexes are prominent in hydrogenation and hydroformylation catalysis. core.ac.ukrsc.org The specific steric and electronic properties imparted by the 2-[(propan-2-yloxy)methyl] substituent would influence the coordination geometry and reactivity of the resulting metal complex. While specific complexes of this compound are not detailed in the available literature, the general principles of coordination chemistry suggest its viability as a ligand.

Component in the Design and Synthesis of Chiral Molecules for Asymmetric Transformations

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of critical importance in the pharmaceutical industry. sigmaaldrich.com One common strategy in asymmetric synthesis is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net

While this compound is itself achiral, it can be a precursor for the synthesis of chiral ligands or auxiliaries. sigmaaldrich.com For instance, the aniline nitrogen could be functionalized with a chiral group, or the aromatic ring could be further substituted to create a chiral environment. These chiral derivatives could then be used to control the stereoselectivity of reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions. researchgate.net The development of new chiral ligands is an active area of research, and aniline-based structures provide a versatile platform for ligand design. researchgate.net For instance, chiral phosphine-phosphoramidite ligands have been synthesized and successfully applied in asymmetric hydrogenations and allylic alkylations. researchgate.net Similarly, iron-based catalysts have been developed for the asymmetric transfer hydrogenation of ketones and imines to produce enantioenriched alcohols and amines. nih.gov The synthesis of chiral malonates has also been achieved through enantioselective phase-transfer catalysis. nih.gov

Foundations for Fundamental Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of organic chemistry. Structure-reactivity studies, such as those employing Hammett plots, provide quantitative insights into the electronic effects of substituents on reaction rates and equilibria. researchgate.net

Derivatives of this compound would be excellent candidates for such studies. By systematically varying the substituents on the aromatic ring, one could investigate the electronic influence of the 2-[(propan-2-yloxy)methyl] group on the reactivity of the aniline nitrogen. Kinetic studies of reactions involving these derivatives, such as nucleophilic substitution or oxidation, would provide valuable data for constructing Hammett plots and understanding the underlying reaction mechanisms. uga.edu For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals has provided insights into the reaction mechanism and kinetics. mdpi.com Similar studies on this compound derivatives could elucidate the role of the ortho-substituent in directing reaction pathways.

Table 2: Parameters for Structure-Reactivity Analysis

ParameterDescriptionApplication
Hammett Equationlog(k/k₀) = σρQuantifies the effect of substituents on reactivity.
Reaction Rate Constant (k)A measure of the speed of a chemical reaction.Determined experimentally through kinetic studies.
Substituent Constant (σ)Represents the electronic effect of a substituent.Tabulated values for various substituents.
Reaction Constant (ρ)Reflects the sensitivity of the reaction to substituent effects.Determined from the slope of the Hammett plot.

Contributions to the Development of Novel Functional Materials through Chemical Derivatization

The chemical derivatization of this compound opens avenues for the creation of novel functional materials with tailored properties. Aniline itself is the monomer for polyaniline, one of the most studied conducting polymers. nih.govntu.edu.twmit.edu By analogy, derivatives of this compound could be polymerized to form substituted polyanilines. The isopropoxymethyl group would likely influence the solubility, processability, and electronic properties of the resulting polymer. researchgate.net

Furthermore, the aniline scaffold can be incorporated into molecules designed for specific functions, such as photoresponsiveness. rsc.orgacs.org The introduction of photochromic or fluorescent moieties onto the this compound core could lead to materials that respond to light, with potential applications in optical data storage, sensors, or molecular switches. The design of photosensitive resin compositions often involves aniline derivatives, highlighting the potential of this class of compounds in advanced materials. google.comgoogle.comgoogle.com.pg

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(Propan-2-yloxy)methyl]aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of 2-aminobenzyl alcohol with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization of solvent polarity, base strength, and reaction time is critical to minimize side reactions like over-alkylation or hydrolysis. For example, DMF enhances nucleophilicity of the alkoxide intermediate, while controlled stoichiometry improves yield (≥75%) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the aniline NH₂ (δ 3.2–3.5 ppm, broad singlet) and the isopropoxymethyl group (δ 1.2–1.3 ppm for CH₃, δ 3.6–3.8 ppm for OCH₂).
  • IR Spectroscopy : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) confirm functional groups.
  • X-ray Crystallography (SHELX): Resolves regiochemistry of substituents; the isopropoxymethyl group’s spatial orientation can be validated against calculated torsion angles .

Q. What are the typical chemical reactions that this compound undergoes?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : The electron-donating isopropoxymethyl group directs incoming electrophiles (e.g., nitration, halogenation) to the para position relative to the aniline group. Reaction conditions (e.g., HNO₃/H₂SO₄ at 0°C) must balance reactivity and decomposition risks .
  • Oxidation : Forms quinone derivatives under strong oxidants (e.g., KMnO₄ in acidic media), useful for studying redox-active intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when determining the regiochemistry of substitution products?

  • Methodological Answer : Discrepancies between NMR-predicted and observed substitution patterns (e.g., meta vs. para products) require combinatorial validation:

  • DFT Calculations : Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-31G*) to confirm regioselectivity.
  • Cross-Validation with LC-MS : Detect trace isomers via high-resolution mass spectrometry and reverse-phase HPLC .

Q. What experimental strategies are recommended for studying electronic effects of the isopropoxymethyl group on aromatic reactivity?

  • Methodological Answer :

  • Hammett Studies : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) and measure rate constants for EAS. Plotting log(k) vs. σ⁺ values quantifies substituent effects.
  • Cyclic Voltammetry : Assess the group’s electron-donating capacity via oxidation potentials; lower potentials indicate enhanced ring activation .

Q. In designing SAR studies for derivatives, what parameters should be prioritized to evaluate biological activity?

  • Methodological Answer :

  • Lipophilicity (logP) : Use shake-flask or HPLC methods to measure partitioning between octanol/water. Higher logP correlates with membrane permeability but may reduce solubility.
  • Steric Maps : Molecular docking (e.g., AutoDock Vina) identifies steric clashes between the isopropoxymethyl group and target enzymes (e.g., cytochrome P450).
  • In Vitro Assays : Test antimicrobial activity via microbroth dilution (MIC values against S. aureus/E. coli) and anticancer potential via MTT assays (IC₅₀ in HeLa cells) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer : Variability in MIC values (e.g., 8–32 µg/mL) may arise from:

  • Strain-Specific Resistance : Test multiple clinical isolates and include positive controls (e.g., ciprofloxacin).
  • Solvent Effects : DMSO (>1% v/v) can inhibit bacterial growth; use PBS or ethanol-free formulations.
  • Structural Confounders : Ensure derivatives are free of trace impurities (e.g., unreacted propargyl bromide) via GC-MS .

Experimental Design Challenges

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

  • Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines for reactions >100°C to prevent oxidation of the aniline group.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 min vs. 24 h) and thermal degradation.
  • Stabilizing Additives : Add BHT (0.1 wt%) as a radical scavenger in free-radical-mediated reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.